molecular formula C17H16ClNO B1292414 4'-Azetidinomethyl-2-chlorobenzophenone CAS No. 898756-79-1

4'-Azetidinomethyl-2-chlorobenzophenone

Cat. No.: B1292414
CAS No.: 898756-79-1
M. Wt: 285.8 g/mol
InChI Key: VNJNAOWJSQIXDU-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-2-chlorobenzophenone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.77 g/mol This compound is characterized by the presence of an azetidine ring attached to a benzophenone structure, which includes a chlorine atom at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-2-chlorobenzophenone typically involves the reaction of 2-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-chlorobenzophenone and azetidine.

    Reaction Conditions: The reaction is carried out in a solvent like toluene or dichloromethane, with a base such as sodium hydride or potassium carbonate.

    Procedure: The mixture is heated to a temperature range of 60-80°C for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure 4’-Azetidinomethyl-2-chlorobenzophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-Azetidinomethyl-2-chlorobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-2-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4’-Azetidinomethyl-2-chlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents, particularly in the field of benzodiazepines.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2-chlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the benzophenone structure contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: A structurally similar compound with a chlorine atom at the 4-position of the benzene ring.

    2-Aminobenzophenone: Contains an amino group at the 2-position of the benzene ring.

    4’-Azetidinomethyl-3-chlorobenzophenone: Similar structure with the chlorine atom at the 3-position.

Uniqueness

4’-Azetidinomethyl-2-chlorobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-5-2-1-4-15(16)17(20)14-8-6-13(7-9-14)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJNAOWJSQIXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642812
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-79-1
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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